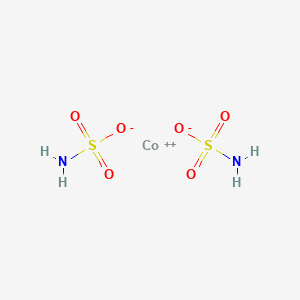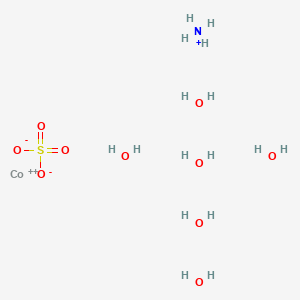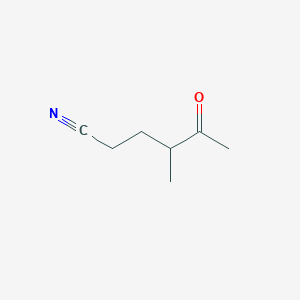
Phosphonic acid, monopotassium salt
Description
Phosphonic acid, monopotassium salt is a useful research compound. Its molecular formula is HKO3P+ and its molecular weight is 119.078 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Phosphonic acid, monopotassium salt, also known as potassium phosphite, is primarily used as a fungicide . Its primary targets are fungi, particularly those from the Pythium and Phytophthora species . These fungi are responsible for various plant diseases, and the compound’s role is to inhibit their growth and proliferation .
Mode of Action
The mode of action of this compound, involves both direct and indirect mechanisms . Directly, it exhibits fungitoxic action, inhibiting the growth of the target fungi . Indirectly, it may stimulate the natural defense systems of plants against these pathogens . The broad mode of action of phosphonate fungicides appears to reduce the potential for rapid resistance development .
Biochemical Pathways
Phosphonates, including this compound, mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . They are considered lead compounds for the development of a variety of drugs . The biosynthesis of phosphonates includes a recent breakthrough to find a missing link in the biosynthetic pathway that had been a mystery for a quarter-century .
Pharmacokinetics
The pharmacokinetics of this compound, involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a synthesized active ingredient, and the end-use product is a liquid formulation containing 45.5% a.i. w/w, 5.14 lbs. a.i. per gallon (29.5% phosphorous acid equivalent) . The compound is excreted through the kidneys .
Result of Action
The result of the action of this compound, is the suppression of minor root pathogens (Pythium spp.) due to its fungitoxic action, leading to healthier and more extensive roots . This leads to the control of diseases caused by the target fungi, contributing to healthier plants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. The compound is also used in various environments, including ornamentals and bedding plants grown in greenhouses, field nurseries, landscaping areas, conifers, turfgrasses on golf courses, sod farms, and other turf areas .
Biochemical Analysis
Biochemical Properties
Phosphonic acid, monopotassium salt, plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules . The interaction is mediated by hydrogen bonding with interfacial iodine, leading to increased formamidinium iodide adsorption .
Cellular Effects
This compound, has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to impact the initial phase and final bulk crystal structures of co-evaporated perovskites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The compound’s interaction with biomolecules is mediated by hydrogen bonding with interfacial iodine .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been shown that exposed phosphonic acid functional groups impact the initial phase and final bulk crystal structures of co-evaporated perovskites .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it has been shown to play a crucial role in the biosynthesis of primary and secondary metabolites, including the shikimic acid pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation . Specific details on the transport and distribution of this compound within cells and tissues are currently limited.
Properties
IUPAC Name |
potassium;phosphenic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZCJRJRGMMSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[P+](=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HKO3P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884521 | |
| Record name | Monopotassium phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.078 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Phosphonic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13977-65-6 | |
| Record name | Phosphonic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monopotassium phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOPOTASSIUM PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RSS63D8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2-Carboxyethoxy)ethyl]-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide](/img/structure/B77930.png)

![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)



![Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI)](/img/structure/B77944.png)




